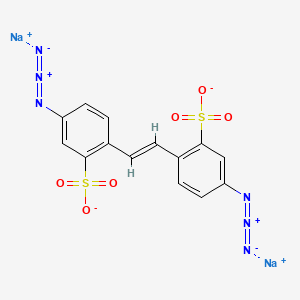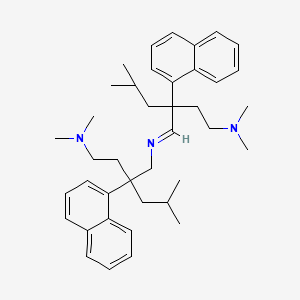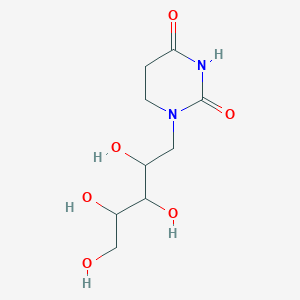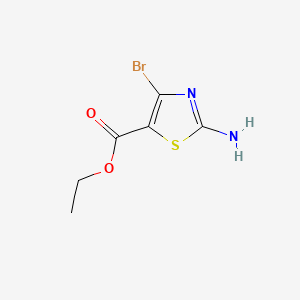
Ethanone, 1-(3,4-dihydroxycyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxycyclohexyl)ethanone is an organic compound characterized by a cyclohexane ring substituted with two hydroxyl groups at the 3 and 4 positions and an ethanone group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxycyclohexyl)ethanone typically involves the hydroxylation of cyclohexanone derivatives. One common method includes the use of hydroxylamine and alkynes under reflux conditions to produce the desired compound . The reaction is carried out in the presence of solvents such as 2-methyl-1-propanol and toluene, and the mixture is refluxed under an inert atmosphere of argon .
Industrial Production Methods: Industrial production methods for 1-(3,4-Dihydroxycyclohexyl)ethanone are not extensively documented. large-scale synthesis would likely involve similar hydroxylation reactions with optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydroxycyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of cyclohexane-1,3,4-trione or cyclohexane-1,3,4-tricarboxylic acid.
Reduction: Formation of 1-(3,4-dihydroxycyclohexyl)ethanol.
Substitution: Formation of derivatives with substituted hydroxyl groups.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxycyclohexyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydroxycyclohexyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The ethanone group can undergo nucleophilic attack, leading to various chemical transformations .
Comparación Con Compuestos Similares
Cyclohexanone: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Dihydroxycyclohexane: Similar structure but lacks the ethanone group, affecting its chemical properties and reactivity.
3,4-Dihydroxybenzaldehyde: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical behavior.
Uniqueness: 1-(3,4-Dihydroxycyclohexyl)ethanone is unique due to the presence of both hydroxyl and ethanone functional groups on a cyclohexane ring.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)6-2-3-7(10)8(11)4-6/h6-8,10-11H,2-4H2,1H3 |
Clave InChI |
HSNCSXROAKRSHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCC(C(C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)


![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)


![tert-butyl N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B13829978.png)
![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)

![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
